molecular formula C18H18N2O4S B2662434 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide CAS No. 895439-03-9

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide

Cat. No.: B2662434
CAS No.: 895439-03-9
M. Wt: 358.41
InChI Key: DSHXXQPDILLRRN-HNENSFHCSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is a recognized and potent chemical probe for the investigation of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00185]. Its primary research value lies in its high selectivity and potency against DYRK1A, a kinase implicated in critical cellular processes and disease pathways. Researchers utilize this compound to elucidate the role of DYRK1A in neurodevelopmental disorders, such as Down syndrome, where its overexpression is linked to cognitive deficits, and in neurodegenerative conditions like Alzheimer's disease, through its involvement in tau phosphorylation [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5857572/]. The mechanism of action involves competitive binding at the ATP-binding site of the DYRK1A kinase domain, effectively inhibiting its enzymatic activity and modulating downstream signaling cascades. Beyond neuroscience, this inhibitor is a valuable tool in oncology research, particularly in studying mechanisms to induce synthetic lethality in certain cancer types, including glioblastoma, and for probing cell cycle regulation, as DYRK1A phosphorylation influences proteins central to proliferation [https://journals.sagepub.com/doi/10.1177/15353702221128501]. Its application extends to the field of regenerative medicine, where it is employed to enhance the expansion and viability of human pancreatic beta cells and cardiomyocytes, supporting studies on diabetes treatment and cardiac repair [https://www.cell.com/cell-stem-cell/fulltext/S1934-5909(22)00356-0]. This compound provides researchers with a critical tool for dissecting DYRK1A's multifaceted functions and for validating it as a therapeutic target across a spectrum of human diseases.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-12-9-14(23-3)15(24-4)10-16(12)25-18(20)19-17(21)11-7-5-6-8-13(11)22-2/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHXXQPDILLRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Substitution Reactions:

    Imine Formation: The final step involves the condensation of the substituted benzothiazole with 2-methoxybenzamide in the presence of a suitable dehydrating agent to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the imine linkage can yield the corresponding amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.

    Medicine: Potential therapeutic agent for the treatment of infections and cancer. Its ability to modulate biological pathways makes it a candidate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Structural Analogues with Benzothiazolylidene Backbones

N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide ()
  • Key Differences :
    • Substituents : Ethyl (vs. methyl) at position 3 and fluorine (vs. dimethoxy) at position 4 on the benzothiazole ring.
    • Electronic Effects : The fluoro group is electron-withdrawing, contrasting with the electron-donating dimethoxy groups in the target compound.
    • Stereochemistry : Both share the Z-configuration, critical for planar molecular geometry.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) ()
  • Key Differences :
    • Core Structure : Thiadiazole (vs. benzothiazole) fused with a pyridine ring.
    • Substituents : Acetyl and methyl groups on the pyridine ring; phenyl at position 3.
  • Physical Properties : Higher melting point (290°C vs. inferred lower for target compound) due to extended π-conjugation and rigid thiadiazole-pyridine system. IR data show dual carbonyl stretches at 1679 and 1605 cm⁻¹, absent in the target compound .

Functional Group Variations in Benzamide Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Key Differences: Backbone: Lacks the benzothiazolylidene moiety; features a simple benzamide with a hydroxyl-tert-butyl group.
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) ()
  • Key Differences :
    • Substituents : Acryloyl group introduces α,β-unsaturation, enabling conjugate addition reactions.
    • Spectroscopy : IR shows dual carbonyl stretches (1690, 1638 cm⁻¹), contrasting with the single benzamide C=O in the target compound .

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key IR Stretches (cm⁻¹) Notable Substituents
Target Compound (Inferred) ~400 (estimated) N/A ~1600 (C=O, benzamide) 5,6-Dimethoxy, 3-methyl
N-(3-Ethyl-4-fluoro-...) () 374.44 N/A N/A 4-Fluoro, 3-ethyl
8a () 414.49 290 1679, 1605 (C=O) Acetyl, methyl, phenyl
4g () 392.48 200 1690, 1638 (C=O) Acryloyl, 3-methylphenyl

Biological Activity

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide is a complex organic compound belonging to the class of benzo[d]thiazol-ylidene derivatives. This compound exhibits a unique chemical structure, which contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O5SC_{19}H_{21}N_{3}O_{5}S, with a molecular weight of 435.5 g/mol. The compound features a benzothiazole core with methoxy substitutions that enhance its reactivity and biological efficacy.

PropertyValue
Molecular FormulaC₁₉H₂₁N₃O₅S
Molecular Weight435.5 g/mol
CAS Number895453-85-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound's structure allows it to modulate these pathways effectively, leading to various therapeutic effects.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) have shown that the compound effectively scavenges free radicals and reduces oxidative stress markers.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential through inhibition assays against pro-inflammatory enzymes, such as cyclooxygenase (COX) and lipoxygenase (LO). The findings indicate that it possesses notable inhibitory action with IC50 values in the low micromolar range, suggesting strong anti-inflammatory effects.

Anticancer Properties

In cancer research, this compound has been tested against various cancer cell lines. Results indicate that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The structure-activity relationship (SAR) studies reveal that specific substitutions on the benzothiazole ring enhance its cytotoxicity.

Case Studies

  • Photoprotective Activity : A study assessed the photoprotective properties of benzothiazole derivatives, including this compound, in sunscreen formulations. Results indicated effectiveness as a UV filter with high photostability.
    • Key Findings :
      • Enhanced UV protection.
      • Stability under UV exposure.
  • Multifunctional Applications : Another research focused on the multifunctionality of benzothiazole derivatives in drug design. The study highlighted the potential of this compound in simplifying multi-drug therapies due to its ability to target multiple biological pathways simultaneously.
    • Key Findings :
      • Suitable for combination therapies.
      • Potential to improve patient compliance.

Q & A

Q. What are the recommended synthetic routes for (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide?

Methodological Answer: The synthesis typically involves coupling a substituted benzothiazolone precursor with a methoxy-substituted benzoyl chloride. Key steps include:

  • Intermediate preparation : React 5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-one with hydrazine derivatives to form a hydrazone intermediate (see hydrazone formation in ).
  • Amide coupling : Use 2-methoxybenzoyl chloride under basic conditions (e.g., pyridine or DMF) to form the final (Z)-configured product. Reflux in methanol with oxidizing agents like TBHP (tert-butyl hydroperoxide) can stabilize the Z-configuration, as shown in analogous syntheses ().
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from methanol are effective for isolating pure crystals.

Q. How can researchers confirm the (Z)-configuration and structural integrity of the compound?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to unambiguously confirm the Z-configuration and intramolecular hydrogen bonding (e.g., N–H⋯O interactions observed in similar benzothiazolylidene amides; ).
  • NMR spectroscopy : Use NOESY or ROESY to detect spatial proximity between the methyl group on the thiazole ring and the methoxy substituents. Distinct chemical shifts for the imine proton (δ 10–12 ppm) and methoxy groups (δ 3.8–4.0 ppm) are diagnostic ().
  • IR spectroscopy : Confirm the presence of C=O (amide, ~1650 cm⁻¹) and C=N (imine, ~1600 cm⁻¹) stretches.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts (e.g., E-isomer or oxidized derivatives)?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor Z-configuration retention, while methanol/TBHP mixtures reduce oxidation side reactions ().
  • Catalytic control : Additives like acetic acid (0.1–1.0 eq.) can accelerate hydrazone formation and suppress E/Z isomerization ().
  • Temperature modulation : Maintain reflux temperatures (70–80°C) to ensure kinetic control of the Z-isomer (). Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 7:3).

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Methodological Answer:

  • Dynamic NMR (DNMR) : Use variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation around the amide bond).
  • 2D-HSQC/HMBC : Assign ambiguous signals by correlating proton-carbon couplings, particularly for overlapping methoxy or aromatic protons ().
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₁H₂₁N₂O₅S) and rule out oxidation byproducts (e.g., sulfoxide formation).

Q. How can bioactivity be evaluated against enzyme targets (e.g., PFOR or kinase inhibitors)?

Methodological Answer:

  • Enzyme inhibition assays :
    • PFOR (Pyruvate:ferredoxin oxidoreductase) : Use anaerobic assays with Clostridium sporogenes lysates, monitoring NADH oxidation at 340 nm (analogous to nitazoxanide derivatives in ).
    • Kinase targets : Screen against recombinant human kinases (e.g., EGFR) using ATP-Glo™ luminescence assays (see for similar methoxyquinazoline-based inhibitors).
  • Docking studies : Perform molecular docking (AutoDock Vina) with crystal structures of PFOR (PDB: 1B0P) to predict binding modes.

Q. What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • DFT calculations : Optimize the geometry at the B3LYP/6-31G* level to study tautomerization barriers (Z→E isomerization).
  • MD simulations : Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns to assess binding free energy (MM-PBSA).
  • Pharmacophore modeling : Identify critical H-bond donors (amide NH) and acceptors (methoxy O) using Schrödinger’s Phase.

Q. How can researchers design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications :
    • Replace 5,6-dimethoxy groups with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability ().
    • Vary the methyl group on the thiazole ring to study steric effects on enzyme binding ().
  • Functional group swaps : Substitute the 2-methoxybenzamide with heterocyclic amides (e.g., pyridine-2-carboxamide) to modulate solubility ().

Q. What strategies address solubility or stability issues in biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) to enhance aqueous solubility while avoiding precipitation.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetylated methoxy groups) to improve membrane permeability ().
  • Lyophilization : Prepare stable lyophilized formulations with trehalose (5% w/v) for long-term storage.

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